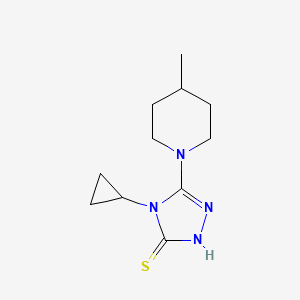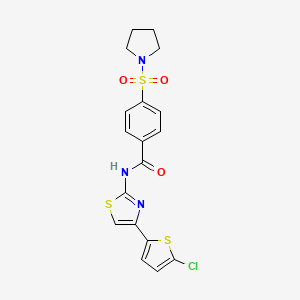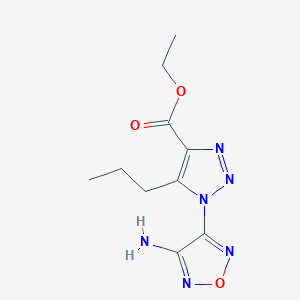methylamine hydrochloride CAS No. 1216762-11-6](/img/structure/B2912340.png)
[(Adamantan-1-yl)methyl](2,2-dimethylpropyl)methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including ion channels and receptors
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets
Biochemical Pathways
Adamantane derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Adamantan-1-yl)methylmethylamine hydrochloride . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interactions with its targets and its overall stability.
Advantages and Limitations for Lab Experiments
ADMET has several advantages for use in lab experiments. It is a highly specific compound, which allows for precise targeting of the sigma-1 receptor. It is also stable and can be easily synthesized, making it a cost-effective option for research. However, ADMET also has some limitations. It has a relatively short half-life, which can make it difficult to study its effects over long periods. Additionally, ADMET has not been extensively studied in vivo, which limits its potential applications in drug development.
Future Directions
There are several future directions for the study of ADMET. One area of research is the development of ADMET analogs with improved pharmacokinetic properties. Another area of research is the study of ADMET in vivo, which may provide further insights into its potential applications in drug development. Additionally, ADMET may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression, which warrants further investigation.
Synthesis Methods
The synthesis of ADMET involves the reaction of amantadine with 2,2-dimethylpropylmagnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield [(Adamantan-1-yl)methyl](2,2-dimethylpropyl)methylamine hydrochloride.
Scientific Research Applications
ADMET has been studied extensively for its potential use in drug development. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis. ADMET has been shown to modulate the activity of the sigma-1 receptor, which has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
N-(1-adamantylmethyl)-N,2,2-trimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N.ClH/c1-16(2,3)11-18(4)12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,5-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHREAXMMHURNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2912261.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2912266.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912271.png)



